1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid: Similar in structure but with the fluorine atom at the para position.
1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
1-(3-Bromobenzoyl)piperidine-4-carboxylic acid:
Properties
IUPAC Name |
1-(3-fluorobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXSCSGFGAVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360611 |
Source
|
Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-13-9 |
Source
|
Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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